molecular formula C18H22N2O3 B154571 Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate CAS No. 153939-51-6

Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate

Cat. No. B154571
M. Wt: 314.4 g/mol
InChI Key: VVRUALUAVMKUJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate is a chemical compound that has gained significant attention in the field of scientific research. It is a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism Of Action

The mechanism of action of Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate involves the inhibition of various signaling pathways. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation. Additionally, it has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.

Biochemical And Physiological Effects

Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate has several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species and increase the levels of antioxidant enzymes. It has also been shown to reduce the levels of inflammatory cytokines and increase the levels of anti-inflammatory cytokines. Additionally, it has been shown to reduce the levels of proangiogenic factors and inhibit angiogenesis.

Advantages And Limitations For Lab Experiments

Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also shown to have low toxicity in vitro and in vivo. However, it has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some assays. Additionally, its mechanism of action is not fully understood, which can hinder its optimization for specific applications.

Future Directions

There are several future directions for the research on Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate. One direction is the optimization of its synthesis method to achieve a higher yield and purity. Another direction is the elucidation of its mechanism of action to better understand its potential therapeutic applications. Additionally, further studies are needed to investigate its potential use in combination therapy with other drugs. Finally, the development of novel analogs of Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate can lead to the discovery of more potent and selective compounds.

Scientific Research Applications

Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate has shown promising results in various scientific research studies. It has been studied for its potential anticancer activity, where it has shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its anti-inflammatory activity, where it has shown to reduce the production of inflammatory cytokines. Additionally, it has been studied for its neuroprotective activity, where it has shown to protect neurons from oxidative stress and neurotoxicity.

properties

CAS RN

153939-51-6

Product Name

Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate

InChI

InChI=1S/C18H22N2O3/c1-20(17-5-3-4-12-19-17)13-14-23-16-9-6-15(7-10-16)8-11-18(21)22-2/h3-7,9-10,12H,8,11,13-14H2,1-2H3

InChI Key

VVRUALUAVMKUJN-UHFFFAOYSA-N

SMILES

CN(CCOC1=CC=C(C=C1)CCC(=O)OC)C2=CC=CC=N2

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CCC(=O)OC)C2=CC=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl E-3-[4-[2-[N-methyl-N-(2-pyridyl)amino]ethoxy]phenyl]prop-2-enoate (7.00 g) was suspended in methanol (220 mL) and hydrogenated over platinum (IV) oxide catalyst (0.44 g total) for a total of 28 hrs. The mixture was filtered through filter aid and the solvent evaporated. The residue was chromatographed on silica gel with 1% methanol in dichloromethane as eluent to afford the title compound as a gum which was used without further purification.
Quantity
220 mL
Type
solvent
Reaction Step Two
Quantity
0.44 g
Type
catalyst
Reaction Step Two

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